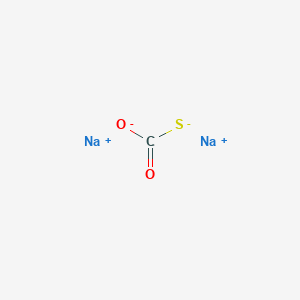
Sodium thiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium sulfidoformate is a chemical compound with the formula Na₂SO₂. It is a colorless, hygroscopic solid that is soluble in water, forming strongly alkaline solutions. This compound is commonly used in various industrial processes, including the production of rubber chemicals, sulfur dyes, and oil recovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium sulfidoformate can be synthesized through several methods. One common method involves the reaction of sodium sulfide with carbon dioxide under controlled conditions. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion. The reaction can be represented as follows:
Na2S+CO2→Na2SO2
Industrial Production Methods
In industrial settings, disodium sulfidoformate is produced on a large scale using similar methods. The process involves the continuous feeding of sodium sulfide and carbon dioxide into a reactor, where the reaction takes place. The product is then purified and crystallized to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium sulfidoformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sodium sulfate.
Reduction: It can be reduced to form sodium sulfide.
Substitution: It can undergo substitution reactions with halogens to form corresponding halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Halogens like chlorine or bromine are used under controlled conditions.
Major Products Formed
Oxidation: Sodium sulfate (Na₂SO₄)
Reduction: Sodium sulfide (Na₂S)
Substitution: Sodium halides (NaX, where X is a halogen)
Wissenschaftliche Forschungsanwendungen
Disodium sulfidoformate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: It is used in studies involving sulfur metabolism and enzymatic reactions.
Industry: It is used in the production of rubber chemicals, sulfur dyes, and oil recovery processes.
Wirkmechanismus
The mechanism of action of disodium sulfidoformate involves its ability to donate sulfur atoms in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, affecting their function and activity. The pathways involved include sulfur metabolism and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium sulfide (Na₂S)
- Sodium sulfate (Na₂SO₄)
- Sodium thiosulfate (Na₂S₂O₃)
Uniqueness
Disodium sulfidoformate is unique in its ability to act as both a reducing and oxidizing agent, depending on the reaction conditions. This dual functionality makes it a versatile compound in various chemical processes.
Eigenschaften
Molekularformel |
CNa2O2S |
|---|---|
Molekulargewicht |
122.06 g/mol |
IUPAC-Name |
disodium;sulfidoformate |
InChI |
InChI=1S/CH2O2S.2Na/c2-1(3)4;;/h4H,(H,2,3);;/q;2*+1/p-2 |
InChI-Schlüssel |
VKJSPOIGADJDPH-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)([O-])[S-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















